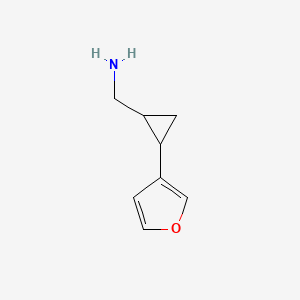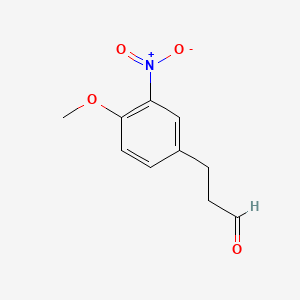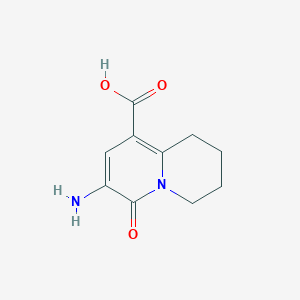![molecular formula C14H27ClN2O2 B15309514 Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of an azetidine ring, a piperidine moiety, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the azetidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or piperidine compounds .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is also explored for its potential biological activities. It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate): This compound shares a similar piperidine moiety but differs in the functional groups attached to the piperidine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with a piperazine ring instead of an azetidine ring.
Uniqueness: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is unique due to its combination of an azetidine ring and a piperidine moiety. This structural arrangement provides distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H27ClN2O2 |
|---|---|
Peso molecular |
290.83 g/mol |
Nombre IUPAC |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11;/h11-12,15H,4-10H2,1-3H3;1H |
Clave InChI |
NFPSYLVRMLXIAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)
![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)

![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)








